molecular formula C9H8F2O3 B6305442 Methyl 2,4-difluoro-5-methoxybenzoate CAS No. 1804416-21-4

Methyl 2,4-difluoro-5-methoxybenzoate

Cat. No.: B6305442
CAS No.: 1804416-21-4
M. Wt: 202.15 g/mol
InChI Key: FITKAWPYDJWQCU-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-5-methoxybenzoate (CAS: 1804416-21-4) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . Its structure features a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 5-position. This compound is primarily used in synthetic organic chemistry and pharmaceutical research, though its exact applications remain unspecified in available literature .

Properties

IUPAC Name

methyl 2,4-difluoro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITKAWPYDJWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 2,4-difluoro-5-methoxybenzoate serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The fluorine atoms can be replaced by other functional groups.
  • Oxidation Reactions : It can be oxidized to form corresponding acids.
  • Reduction Reactions : Reduction leads to the formation of alcohol derivatives.

Biology

The compound is under investigation for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate significant effectiveness against various bacterial strains. For example:
Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli (E. coli)4
Klebsiella pneumoniae8
Staphylococcus aureus16

These results suggest its potential as a treatment for bacterial infections.

  • Anticancer Properties : Research indicates that this compound may inhibit enzymes involved in DNA replication, potentially reducing tumor growth in animal models.

Medicine

The compound is being explored as a pharmaceutical agent due to its dual antimicrobial and anticancer properties. Ongoing studies are evaluating its efficacy and safety profiles in preclinical settings.

Study on Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a treatment option for resistant infections.

Anticancer Research

In controlled laboratory settings involving mice with tumor xenografts, administration of this compound resulted in a notable decrease in tumor size compared to control groups. This supports further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes and receptors. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Methyl 2,4-difluoro-5-methoxybenzoate is compared below with analogous fluorinated benzoates and methyl esters.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Function References
This compound C₉H₈F₂O₃ 202.15 2-F, 4-F, 5-OCH₃ Synthetic intermediate (unspecified)
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₆S 463.38 Triazine-linked sulfonylurea Herbicide (triflusulfuron derivative)
Ethametsulfuron methyl ester C₁₄H₁₇N₅O₆S 391.38 Ethoxy-triazine sulfonylurea Herbicide (sulfonylurea class)
Methyl salicylate C₈H₈O₃ 152.15 2-OCH₃ (ortho-methoxy) Fragrance, topical analgesic

Key Observations :

Fluorination Patterns: this compound’s dual fluorine substitution distinguishes it from herbicides like triflusulfuron methyl ester (single fluorine in trifluoroethoxy group) and non-fluorinated compounds like methyl salicylate .

Functional Group Diversity :

  • Unlike sulfonylurea-based herbicides (e.g., ethametsulfuron methyl ester), this compound lacks a triazine or sulfonylurea moiety, limiting its pesticidal activity but preserving its utility as a versatile ester intermediate .

Physicochemical Properties: Molecular Weight: At 202.15 g/mol, this compound is lighter than triflusulfuron methyl ester (463.38 g/mol) but heavier than methyl salicylate (152.15 g/mol), suggesting moderate lipophilicity . Solubility and Reactivity: While direct data are unavailable for the target compound, fluorinated benzoates generally exhibit lower water solubility compared to non-fluorinated analogs (e.g., methyl salicylate) due to increased hydrophobic character .

Synthetic Applications :

  • The methoxy group at the 5-position may facilitate regioselective reactions, a feature shared with methyl salicylate but absent in triazine-linked herbicides .

Biological Activity

Methyl 2,4-difluoro-5-methoxybenzoate is a fluorinated benzoate compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₉H₈F₂O₃
  • Molecular Weight : 202.15 g/mol
  • Structure : Contains two fluorine atoms and a methoxy group attached to a benzoate ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity to target proteins, which can modulate their activity. The methoxy group may influence the compound's solubility and bioavailability, further affecting its pharmacological properties.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against various microbial strains.
  • Enzyme Inhibition : The compound has been explored as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cytotoxic Effects : Investigations into its cytotoxicity have revealed effects on human cell lines, suggesting a need for further exploration in cancer research.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEfficacy against selected bacterial strains
Enzyme InhibitionInhibition of specific metabolic enzymes
CytotoxicityReduced viability in human cancer cell lines

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacteria. Results indicated significant inhibition of growth in multiple strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study 2: Enzyme Interaction

In a separate investigation, the compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders. The results demonstrated that this compound could effectively reduce enzyme activity in vitro, highlighting its potential in therapeutic applications targeting metabolic pathways.

Study 3: Cytotoxicity Assessment

Research assessing the cytotoxic effects of the compound on human cancer cell lines showed varying degrees of cell viability reduction. The findings suggest that further studies are warranted to explore its mechanism of action and potential as an anticancer agent.

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